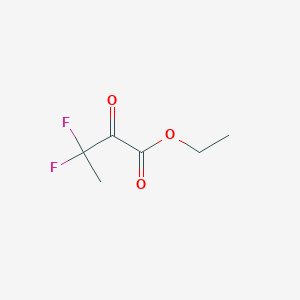

Ethyl 3,3-difluoro-2-oxobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,3-difluoro-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O3/c1-3-11-5(10)4(9)6(2,7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYMLJXLJWWHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3,3 Difluoro 2 Oxobutanoate

Direct Synthetic Approaches to Fluorinated Butanoates

Direct methods for synthesizing the carbon backbone of fluorinated butanoates often rely on classic carbon-carbon bond-forming reactions, adapted for the unique reactivity of fluorinated substrates. The Claisen condensation is a primary example of such a strategy.

Claisen Condensation Routes for Fluorinated β-Keto Esters (e.g., Ethyl 4,4-difluoro-3-oxobutanoate)

The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters, proceeding through the base-mediated condensation of two ester molecules. masterorganicchemistry.comlibretexts.org In the context of fluorinated compounds, this reaction can be adapted to create precursors like Ethyl 4,4-difluoro-3-oxobutanoate. A common approach involves a "crossed" Claisen condensation, where two different esters are used: one that can form an enolate and another that acts as the electrophilic acylating agent. youtube.com

General Reaction Scheme:

Optimization of Reaction Parameters for Enhanced Yields and Selectivity (e.g., Ethyl 4,4-difluoro-3-oxobutanoate synthesis)

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in a Claisen condensation. Key parameters include the choice of base, solvent, temperature, and reaction time. For the synthesis of Ethyl 4,4-difluoro-3-oxobutanoate, sodium ethoxide is an effective base, and using an excess of ethyl acetate (B1210297) can serve as both a reactant and a solvent. chemicalbook.com

A documented procedure highlights the careful control of these parameters. The reaction is initiated at a low temperature (5°C) during the addition of ethyl difluoroacetate (B1230586) to a mixture of ethyl acetate and sodium ethoxide. This is followed by heating to drive the reaction to completion. This temperature control helps manage the exothermic nature of the reaction and minimizes side products. Subsequent acidification and workup lead to the final product in high yield. chemicalbook.com

| Parameter | Condition | Rationale/Outcome |

|---|---|---|

| Base | Sodium Ethoxide (98%) | Effective for enolate formation. The alkoxide matches the ester to prevent transesterification. |

| Reactants | Ethyl difluoroacetate and Ethyl acetate | Crossed Claisen condensation components. |

| Initial Temperature | 5°C to 25°C (during addition) | Controls reaction exothermicity and minimizes side reactions. |

| Reaction Temperature | 65°C for 2 hours | Ensures the reaction proceeds to completion. |

| Workup | Acidification with Sulfuric Acid (98%) | Protonates the enolate product to yield the final neutral β-keto ester. |

| Reported Yield | 95.6% | Demonstrates a highly optimized and efficient process. |

General Strategies for the Preparation of Fluorinated β-Keto Ester Scaffolds

Beyond direct condensation methods, the introduction of fluorine onto a pre-existing keto-ester scaffold is a powerful and versatile strategy. This can be achieved through either electrophilic or nucleophilic fluorination pathways.

Electrophilic Fluorination Protocols for α-Keto Esters

Electrophilic fluorination involves the use of reagents that deliver an "F+" equivalent to a nucleophilic carbon center, such as an enol or enolate. tcichemicals.com A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly employed for this purpose due to their stability and reactivity. nih.gov

The fluorination of β-keto esters is a well-established method. For example, ethyl 3-oxo-3-phenylpropionate (B1241230) can be efficiently converted to its α-fluoro derivative using a hypervalent iodine compound (iodosylbenzene) in the presence of aqueous hydrogen fluoride (B91410) (HF). mdpi.com In this process, the hypervalent iodine reagent and HF are believed to form an electrophilic fluorine species in situ. The β-keto ester forms an enol, which then attacks the electrophilic fluorine source to yield the α-fluorinated product with high efficiency. mdpi.com This method represents an "electrophilic" fluorination pathway where the ultimate fluorine source is HF.

| Reagent | Full Name | Typical Substrates | Reference |

|---|---|---|---|

| NFSI | N-Fluorobenzenesulfonimide | Ketone enolates, silyl (B83357) enol ethers, ester enolates | nih.gov |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Aromatics, enamines, β-dicarbonyl compounds | nih.gov |

| PhIO/HF | Iodosylbenzene / Hydrogen Fluoride | β-Keto esters | mdpi.com |

Nucleophilic Fluorination Innovations in β-Keto Ester Synthesis

Nucleophilic fluorination, which uses a fluoride anion (F-) source, presents a different set of challenges, primarily related to the low nucleophilicity and high basicity of the fluoride ion in many solvents. ucla.edu Innovative strategies have been developed to overcome these hurdles by generating highly reactive electrophilic intermediates that can be trapped by a fluoride source.

One notable innovation is the fluorination of α-diazo-β-ketoesters. In this method, treatment of an α-diazo-β-ketoester with tetrafluoroboric acid (HBF₄) results in nucleophilic fluorination. The reaction is proposed to proceed via protonation of the diazo compound, followed by the loss of nitrogen gas to form a highly reactive carbocationic intermediate. This electrophilic center is then attacked by the tetrafluoroborate (B81430) anion, which acts as the fluoride source, to deliver the fluorine atom. ucla.edu This approach is remarkable as it uses the typically non-nucleophilic BF₄⁻ anion for C-F bond formation and provides a direct route to valuable α-fluoro-β-ketoesters. ucla.edu

Catalytic Methodologies in Fluorinated β-Keto Ester Synthesis

The development of catalytic methods for fluorination has been a major focus, aiming to improve efficiency, reduce waste, and enable enantioselective transformations. Both metal-catalyzed and organocatalyzed systems have been successfully developed.

For electrophilic fluorination, chiral catalysts can be used to achieve asymmetric synthesis of fluorinated compounds. For instance, copper-bis(oxazoline) complexes have been used to catalyze the enantioselective fluorination of β-keto esters. ucla.edu Similarly, iodoarene-mediated electrophilic fluorination using HF can be rendered catalytic with respect to the iodoarene by using a stoichiometric oxidant like m-chloroperoxybenzoic acid (m-CPBA) to regenerate the active hypervalent iodine species. mdpi.com

In the realm of nucleophilic fluorination, transition metals are key to activating substrates. The Doyle group has developed a copper-catalyzed method for the direct fluorination of α-diazocarbonyl compounds using potassium fluoride/hexafluoroisopropanol (KF/HFIP) as a latent source of HF. ucla.edu This reaction proceeds through the formation of an electrophilic copper carbene intermediate, which is then intercepted by fluoride. Such catalytic systems represent a significant advance, providing access to fluorinated building blocks under milder conditions.

Transition Metal-Catalyzed Difluorination and Functionalization

Transition metal catalysis is a cornerstone for the construction of complex molecules, including α-keto esters. While direct, single-step syntheses of Ethyl 3,3-difluoro-2-oxobutanoate using these methods are not extensively documented, established catalytic strategies for α-keto esters and fluorinated compounds provide clear pathways. These reactions often involve the carbonylation of substrates or the functionalization of existing fluorinated molecules. acs.orgacs.orgnih.gov

Palladium-catalyzed double carbonylation of aryl halides is a known method for producing α-keto esters. acs.org A potential pathway could involve the double carbonylation of a suitable difluorinated alkyl halide. Another powerful technique is the direct C–H acylation using a transition metal catalyst. For instance, platinum has been used to catalyze the C–H functionalization of 2-aryloxypyridines with ethyl chlorooxoacetate to introduce an α-keto ester group. acs.org A significant challenge in such reactions is the potential for an undesirable decarbonylation side reaction. acs.org

Furthermore, transition metal-catalyzed reactions are crucial for functionalizing gem-difluoroalkenes, which are versatile precursors. nih.gov Catalytic systems involving copper, palladium, or rhodium can facilitate cross-coupling, hydrodefluorination, or C-H functionalization reactions, transforming gem-difluoroalkenes into a variety of mono- or difluorinated products. nih.govrsc.org For example, copper-catalyzed defluorosilylation can convert a gem-difluoroalkene into a (Z)-selective vinylsilane, which can then be used in further cross-coupling reactions. nih.gov These principles could be applied in a multi-step synthesis targeting difluorinated α-keto esters.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of α-Keto Esters and Related Compounds

| Catalyst System | Substrate Type | Acylating/Carbonyl Source | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Platinum (Pt) | 2-Aryloxypyridines | Ethyl chlorooxoacetate | α-Keto ester | Efficient C-H acylation; avoids need for oxidants. | acs.org |

| Palladium (Pd) | Iodopyridines | Carbon Monoxide (CO) | Pyridylglyoxylic acid derivatives (α-keto acid derivatives) | Double carbonylation provides a route to α-keto esters. | acs.org |

| Dirhodium acetate | Aryl diazoacetates | Diethyl azodicarboxylate (DEAD) / H₂O | Aryl α-keto esters | High yields achieved through reaction with water and DEAD. | organic-chemistry.org |

Organocatalytic Asymmetric Synthesis of Fluorinated α-Keto Esters

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. This is particularly relevant for creating stereogenic centers containing fluorine. rsc.orgmdpi.com The synthesis of chiral fluorinated α-keto esters and their derivatives often employs cinchona alkaloid-based catalysts or phase-transfer catalysis. mdpi.comrsc.org

A notable example is the organocatalytic enantioselective conjugate addition of α-fluoroketoesters to nitroolefins. rsc.org This reaction, promoted by a cinchona alkaloid derivative at a low catalyst loading (1 mol%), creates two consecutive chiral centers, one of which is a fluorinated quaternary carbon, with excellent enantioselectivity. rsc.org The α-fluoroketoesters in these reactions act as effective nucleophiles. rsc.org The choice of catalyst is critical, with specific derivatives providing superior selectivity. rsc.org

Phase-transfer catalysis (PTC) is another effective organocatalytic method for the enantioselective fluorination of β-keto esters. mdpi.com Using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids in the presence of an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI), it is possible to generate α-fluoro-β-keto esters with high yields and enantiomeric excess. mdpi.com These methods are instrumental in overcoming the challenge of constructing chiral fluorinated quaternary carbon centers. rsc.org

Table 2: Research Findings in Organocatalytic Asymmetric Synthesis of Fluorinated Ketoesters

| Catalyst Type | Substrate(s) | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Cinchona alkaloid derivative | α-Fluoroketoester and Nitroolefins | Conjugate Addition | Forms fluorinated quaternary and tertiary chiral centers with high enantioselectivity (up to 97% ee). | rsc.orgrsc.org |

| Quaternary ammonium salts (from Cinchonine) | β-Keto esters | Enantioselective Fluorination (PTC) | First example of phase-transfer catalysis for enantioselective fluorination of β-keto esters. | mdpi.com |

| Primary amine functionalized Cinchona alkaloid | Cyclic ketones | α-Fluorination | First highly enantioselective α-fluorination of ketones via enamine activation. | princeton.edu |

Reactivity and Mechanistic Investigations of Ethyl 3,3 Difluoro 2 Oxobutanoate

Active Methylene (B1212753) and Carbonyl Reactivity in Fluorinated β-Keto Esters

The presence of electron-withdrawing fluorine atoms significantly influences the reactivity of the adjacent carbonyl and methylene groups in ethyl 3,3-difluoro-2-oxobutanoate.

Enolate Formation and Regioselective Transformations

Analogous to non-fluorinated β-keto esters, this compound can form an enolate. The protons on the α-carbon (the carbon adjacent to the carbonyl group) are acidic and can be removed by a base. masterorganicchemistry.com The resulting enolate is a key intermediate in many reactions. The stability of this enolate is enhanced by the presence of the two adjacent electron-withdrawing groups, which helps to delocalize the negative charge. masterorganicchemistry.com

The formation of the enolate is a crucial step for subsequent regioselective transformations. For instance, these enolates can participate in alkylation reactions, where a new carbon-carbon bond is formed at the α-carbon. masterorganicchemistry.comaklectures.com The acetoacetic ester synthesis, a classic organic reaction, utilizes the enolate of a β-keto ester to create substituted ketones. aklectures.comnih.gov While specific studies on this compound are not detailed, the principles of enolate chemistry from related β-keto esters are applicable. masterorganicchemistry.commdpi.com The regioselectivity of these reactions is generally high, with the new substituent adding to the α-carbon.

A study on the decarboxylative aldol (B89426) reaction of α,α-difluoro-β-keto esters demonstrated the generation of difluoroenolates through a Krapcho-type decarboxylation, which then react with various carbonyl compounds. nih.gov This highlights a method for generating and utilizing the enolate equivalent of these fluorinated compounds.

Nucleophilic Attack and Addition Reactions

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.org This is a fundamental reaction of aldehydes and ketones. libretexts.org The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.org

The reactivity of the carbonyl group towards nucleophilic addition is enhanced in fluorinated ketones. The strong electron-withdrawing effect of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it a better electrophile. nih.gov This increased reactivity has been observed in various α,α-difluoromethyl ketones. nih.gov For example, the nucleophilic addition of difluoromethyl-2-pyridyl sulfone to sugar lactones proceeds in good yield and with excellent stereoselectivity. researchgate.net

Electrophilic Character of the Difluorinated Keto Group

The two fluorine atoms at the α-position profoundly impact the electrophilicity of the keto group in this compound. The high electronegativity of fluorine results in a significant inductive electron-withdrawing effect. nih.gov This effect makes the adjacent carbonyl carbon more electron-deficient and, therefore, a stronger electrophile. nih.gov

This enhanced electrophilicity is a key feature of α,α-difluoromethyl ketones and is crucial for their reactivity. nih.gov For instance, these compounds are more susceptible to nucleophilic attack compared to their non-fluorinated counterparts. nih.gov This increased reactivity has been harnessed in various synthetic applications, including the development of enzyme inhibitors where the difluorinated ketone acts as an electrophilic "warhead". nih.gov

Cycloaddition and Annulation Reactions

While specific examples involving this compound in cycloaddition and annulation reactions are not extensively documented in the provided search results, the reactivity of related fluorinated keto esters suggests its potential to participate in such transformations. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for forming cyclic compounds. youtube.com

Condensation Reactions with Varied Nucleophiles

This compound is expected to undergo condensation reactions with a variety of nucleophiles, a characteristic reactivity of β-keto esters. These reactions typically involve the initial formation of an enolate, which then acts as a nucleophile.

A well-known example of a condensation reaction involving esters is the Claisen condensation, where two ester molecules react to form a β-keto ester. libretexts.orgyoutube.com While this is a self-condensation, mixed Claisen condensations with other carbonyl compounds are also common.

The reactivity of ethyl 4,4,4-trifluoro-3-oxobutanoate with various nucleophiles further supports the potential of this compound to undergo similar transformations. For instance, its reaction with arylidenemalononitriles in the presence of a base leads to the formation of heterocyclic products. researchgate.net Additionally, its reaction with nitrostyrenes yields dihydrofuran derivatives. researchgate.net These reactions showcase the versatility of fluorinated β-keto esters in condensation chemistry.

Oxidative Transformations and Functional Group Interconversions

The α-keto ester functionality in this compound allows for a range of oxidative transformations and functional group interconversions, which are general for this class of compounds.

Various methods exist for the synthesis of α-keto esters through oxidation. organic-chemistry.orgorganic-chemistry.org For example, α-hydroxy esters can be oxidized to α-keto esters. organic-chemistry.org While these are synthetic routes to α-keto esters, they also imply that the keto group can be derived from an alcohol, suggesting that reduction of the keto group in this compound to a hydroxyl group is a feasible transformation.

Furthermore, α-keto esters can be transformed into other functional groups. For instance, they can be converted to α-arylated α-hydroxy esters. nih.gov The ester group itself can be hydrolyzed to a carboxylic acid, which can then undergo further reactions like decarboxylation. aklectures.comyoutube.com

The following table summarizes some of the reactions discussed:

| Reaction Type | Reactant(s) | Product(s) | Key Features |

| Enolate Formation | This compound, Base | Enolate | Enhanced stability due to fluorine atoms. masterorganicchemistry.com |

| Nucleophilic Addition | This compound, Nucleophile | Tetrahedral Adduct | Increased reactivity due to electrophilic keto group. libretexts.orgnih.gov |

| Condensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate, Arylidenemalononitrile | Dihydropyran/Piperidine (B6355638) derivatives | Formation of heterocyclic rings. researchgate.net |

| Oxidative Transformation | α-Hydroxy Ester | α-Keto Ester | General reaction for α-keto ester synthesis. organic-chemistry.org |

Stereo- and Chemoselective Transformations of Fluorinated β-Keto Esters

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, a strategy widely employed in the development of pharmaceuticals and advanced materials. This compound, a fluorinated β-keto ester, presents a valuable scaffold for the synthesis of complex fluorinated molecules. The strategic placement of the difluoromethyl group adjacent to a ketone and an ester functionality offers multiple reactive sites, making the study of its stereo- and chemoselective transformations a significant area of research. These investigations are crucial for developing methodologies that allow for the precise control over the three-dimensional arrangement of atoms in the final products, a key factor in determining their biological activity and material properties.

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbons and the acidity of the α-protons, influenced by the strong electron-withdrawing effect of the adjacent difluoromethyl group. This electronic environment allows for a variety of transformations, including nucleophilic additions to the ketone, which can be rendered stereoselective through the use of chiral catalysts.

A notable example of the controlled reactivity of this compound is its highly stereoselective addition-elimination reaction with various nucleophiles. Research in this area has demonstrated that the careful selection of reaction partners and conditions can lead to the formation of products with a high degree of stereochemical purity. While detailed specifics from all studies are not publicly available, the principles of asymmetric catalysis and substrate control are central to achieving the desired selectivity.

For instance, the asymmetric reduction of the ketone functionality is a key transformation. This can be achieved using chiral reducing agents or through catalytic hydrogenation with chiral metal complexes. The goal is to produce one enantiomer of the corresponding alcohol, ethyl 3,3-difluoro-2-hydroxybutanoate, in high enantiomeric excess (ee). The stereochemistry of the resulting alcohol is crucial for the synthesis of chiral building blocks.

To illustrate the outcomes of such transformations, the following data tables summarize typical results from stereo- and chemoselective reactions involving fluorinated β-keto esters, providing a framework for understanding the potential of this compound in synthesis.

Table 1: Asymmetric Reduction of a Fluorinated β-Keto Ester

| Entry | Catalyst/Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Ruthenium Complex | Methanol | 25 | 95 | 98 (R) |

| 2 | Baker's Yeast | Water/Glucose | 30 | 88 | >99 (S) |

| 3 | Chiral Borane Reagent | THF | -78 | 92 | 96 (S) |

This table represents typical results for asymmetric reductions of fluorinated β-keto esters and is for illustrative purposes. Specific data for this compound may vary.

Table 2: Stereoselective Aldol Reaction of a Fluorinated β-Keto Ester

| Entry | Chiral Catalyst | Aldehyde | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Proline | Benzaldehyde | DMSO | 25 | 85 | 95:5 (syn:anti) | 99 (syn) |

| 2 | Chiral Titanium Complex | Isobutyraldehyde | Toluene | -20 | 90 | 10:90 (syn:anti) | 97 (anti) |

| 3 | Chiral Amine | Acetaldehyde | CH2Cl2 | 0 | 78 | 90:10 (syn:anti) | 95 (syn) |

This table illustrates the potential for stereocontrol in aldol reactions of fluorinated β-keto esters. Specific outcomes for this compound would depend on the chosen catalytic system.

The chemoselectivity of reactions involving this compound is another critical aspect. With two electrophilic carbonyl centers, directing a nucleophile to selectively attack either the ketone or the ester is a synthetic challenge. Generally, the ketone is more electrophilic and reactive towards nucleophiles than the ester. However, the use of specific catalysts or activating agents can modulate this reactivity, allowing for selective transformations at the ester position.

Synthetic Utility and Applications As a Versatile Building Block

Construction of Fluorinated Heterocyclic Systems

The strategic placement of functional groups in ethyl 3,3-difluoro-2-oxobutanoate allows for its participation in cyclization and multicomponent reactions to form diverse heterocyclic systems. While direct examples involving this compound are specific, the broader utility can be understood through reactions of its close structural analog, ethyl 4,4,4-trifluoro-3-oxobutanoate, which demonstrates the powerful role of such fluorinated β-ketoesters in heterocyclic synthesis.

Fluorinated dihydropyran derivatives are accessible through multicomponent reactions involving fluorinated ketoesters. For instance, a series of functionalized 3-fluoro-2,3-dihydro-4H-pyran derivatives has been synthesized from ethyl 2-fluoroacetoacetate, malononitrile, and various aldehydes in a one-pot reaction. researchgate.net Similarly, the trifluoro analog, ethyl 4,4,4-trifluoro-3-oxobutanoate, reacts with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) (NEt3) in ethanol (B145695). researchgate.net This reaction yields 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives, showcasing a versatile method for constructing these six-membered oxygen-containing heterocycles. researchgate.net

The synthesis of fluorinated nitrogen-containing heterocycles, such as piperidines and pyridines, can be achieved using fluorinated building blocks. In reactions involving the trifluoro analog ethyl 4,4,4-trifluoro-3-oxobutanoate and arylidenemalononitriles, 2-(trifluoromethyl)piperidine (B127925) derivatives can be formed alongside dihydropyran products. researchgate.net These piperidine (B6355638) derivatives can be subsequently converted to 2-trifluoromethyl-1,4,5,6-tetrahydropyridine derivatives in moderate to good yields upon refluxing in ethanol with a catalytic amount of triethylamine. researchgate.net

Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with reagents like Selectfluor®, which yields 3-fluoro-3,6-dihydropyridines. nih.govmdpi.com These intermediates can then eliminate hydrogen fluoride (B91410) under mild conditions to form the corresponding fluorinated pyridines. nih.govmdpi.com

Table 1: Synthesis of Pyridine Analogues from Dihydropyridines nih.govmdpi.com

| Starting Material | Product | Yield |

|---|

Note: This table illustrates a general transformation for creating fluorinated pyridines from dihydropyridine (B1217469) precursors.

Spirocyclic compounds, which contain two rings connected by a single atom, are important structures in medicinal chemistry. While direct synthesis from this compound is not broadly detailed, the principles of constructing such complex architectures can be illustrated. For example, an efficient, scalable synthesis of a non-fluorinated spirocyclic oxindole (B195798) analogue has been developed, with key steps involving dianion alkylation and cyclization of an ethyl 2-oxindoline-5-carboxylate precursor. nih.gov This highlights the general synthetic strategies that could be adapted for fluorinated systems, where a fluorinated ketoester could serve as a key component in the formation of one of the rings.

Multicomponent reactions provide an efficient pathway to fused heterocyclic systems. Using the trifluoro analog ethyl 4,4,4-trifluoro-3-oxobutanoate, a series of trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives were synthesized in a one-pot reaction with 1,3-cyclopentanedione (B128120) and various arylaldehydes. researchgate.net This process involves an initial Michael addition followed by an intramolecular cyclization. researchgate.net Similarly, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with 2-hydroxynaphthoquinone and aromatic aldehydes in a one-pot reaction to efficiently produce ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2H-benzo[g]chromene-3-carboxylates. researchgate.net

Role in Synthesis of Fluorinated Aliphatic and Aromatic Compounds

Beyond heterocycles, this compound is a valuable starting material for synthesizing fluorinated acyclic molecules, most notably amino acids.

Chiral β,β-difluoro-α-amino acids (dFAAs) are highly valuable building blocks for creating bioactive peptides and other molecules due to the unique properties conferred by the difluoromethylene group. nih.gov this compound is a logical precursor for these amino acids via reductive amination, a reaction that converts a ketone to an amine. mdpi.com The Leuckart reaction, which uses ammonium (B1175870) formate (B1220265) or formamide, is a classic method for this transformation. mdpi.com

Although this direct conversion is a plausible and efficient strategy, many documented syntheses of chiral dFAAs employ more complex, multi-step routes to achieve high stereoselectivity. nih.govresearchgate.net

Table 2: Selected Asymmetric Strategies for β,β-Difluoro-α-Amino Acid Synthesis

| Method | Key Features | Reference |

|---|---|---|

| Fluorination of Chiral Precursor | Starts from a chiral molecule like L-isoascorbic acid, with fluorination using reagents such as DAST. | mdpi.com |

| Asymmetric Hydrogenation | Involves the reduction of α-fluoroiminoesters using a chiral BINAP ligand and a palladium catalyst. | nih.gov |

| Biomimetic researchgate.netmdpi.com-Proton Shift | An enantioselective proton shift of β,β-difluoro-α-imine amides is catalyzed by chiral quinine (B1679958) derivatives. | nih.govnih.gov |

| Chiral Auxiliaries | A chiral auxiliary is attached to the molecule to direct the stereochemical outcome of a reaction, then later removed. | nih.gov |

| Enantioselective Strecker Reaction | A method to produce a β,β-difluoroalanine derivative with high enantiomeric excess. | mdpi.com |

These alternative methods underscore the importance of chiral control in synthesizing optically pure β,β-difluoro-α-amino acids, which are critical for applications in drug modification and biorthogonal chemistry. nih.gov

Strategic Intermediate in Medicinal and Agrochemical Chemistry

Specific difluorinated butanoate derivatives serve as critical intermediates in the synthesis of targeted, high-value molecules for the pharmaceutical and agricultural industries.

Ethyl 4,4-difluoro-3-oxobutanoate is reported to be a key intermediate in the synthesis of pharmaceuticals, including potassium channel activators. chemicalbook.com Potassium channels are crucial ion channels involved in a multitude of physiological processes, and their modulation is a target for treating various conditions, including cardiovascular diseases and neurological disorders. The use of this fluorinated building block allows for the introduction of a difluoromethyl group into the target molecule, which can significantly influence its biological activity and pharmacokinetic properties.

The same precursor, Ethyl 4,4-difluoro-3-oxobutanoate, is also utilized as an intermediate for crafting β-alanine derivatives that act as antagonists for GABA transaminase (GABA-T). chemicalbook.com GABA is the primary inhibitory neurotransmitter in the central nervous system, and its metabolism is regulated by the enzyme GABA-T. google.comnih.gov Inhibitors of this enzyme can increase GABA levels, a mechanism of action sought for anticonvulsant and other neuro-pharmacological drugs. The synthesis of fluorinated β-alanine analogues from Ethyl 4,4-difluoro-3-oxobutanoate is a key strategy for developing potent and selective GABA-T antagonists.

In the agrochemical field, Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate is a significant intermediate, particularly for producing pesticides and insecticides. nih.gov This compound is a precursor for various complex heterocyclic structures used in crop protection. For example, it is a building block in the synthesis of certain pyrazole (B372694) derivatives, a class of compounds known for their potent insecticidal activity. A patent describes the preparation of such compounds, highlighting the role of this specific fluorinated ester in forming the core structure of the final active ingredient. chemicalbook.com

Data Tables

Table 1: Properties of Ethyl 2,2-difluoro-3-oxobutanoate

| Property | Value | Source |

| IUPAC Name | ethyl 2,2-difluoro-3-oxobutanoate | nih.gov |

| CAS Number | 2266-48-0 | nih.gov |

| Molecular Formula | C₆H₈F₂O₃ | nih.gov |

| Molecular Weight | 166.12 g/mol | nih.gov |

| SMILES | CCOC(=O)C(C(=O)C)(F)F | nih.gov |

Table 2: Properties of Ethyl 4,4-difluoro-3-oxobutanoate

| Property | Value | Source |

| Synonym | Ethyl 4,4-difluoroacetoacetate | chemicalbook.com |

| CAS Number | 352-24-9 | |

| Molecular Formula | C₆H₈F₂O₃ | |

| Molecular Weight | 166.12 g/mol | |

| SMILES | CCOC(=O)CC(=O)C(F)F |

Table 3: Properties of Ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutanoate

| Property | Value | Source |

| IUPAC Name | ethyl (2Z)-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate | |

| CAS Number | 176969-33-8 | |

| Molecular Formula | C₉H₁₂F₂O₄ | |

| Molecular Weight | 222.19 g/mol | |

| SMILES | CCO/C=C(/C(=O)C(F)F)\C(=O)OCC |

Advanced Research Avenues and Mechanistic Insights

Asymmetric Synthesis and Chiral Induction

The introduction of chirality into fluorinated molecules is a key objective in medicinal and materials chemistry. Research in this area provides powerful tools for creating stereochemically complex fluorinated building blocks.

The catalytic enantioselective fluorination of β-keto esters represents a primary strategy for synthesizing α-fluorinated compounds with a chiral center. While ethyl 3,3-difluoro-2-oxobutanoate itself is achiral at the α-position, these methodologies are fundamental for producing related chiral fluorinated precursors. The primary approaches involve the use of chiral catalysts to control the facial selectivity of an electrophilic fluorinating agent.

Key strategies include:

Metal Catalysis: Chiral metal complexes are widely used to orchestrate the enantioselective fluorination. An early breakthrough utilized a complex of Titanium and TADDOL (α,α,α',α'-tetraaryl-2,2-disubstituted 1,3-dioxolane-4,5-dimethanol) with Selectfluor® to achieve enantiomeric excesses (ee) up to 90%. mdpi.comresearchgate.net Other successful metal-based systems employ copper(II) complexes with chiral bis(oxazoline) ligands, which can catalyze fluorination with agents like N-fluorobenzenesulfonimide (NFSI). researchgate.net Novel chiral rare earth metal complexes, such as those bearing perfluorinated binaphthyl phosphate (B84403) ligands, have also been developed for the asymmetric fluorination of β-keto esters with high yields and ee. elsevierpure.com

Organocatalysis: Non-metal, organic catalysts offer a powerful alternative. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids can promote fluorination with good to moderate enantioselectivity. mdpi.comnih.gov Bifunctional organocatalysts, such as those incorporating a squaramide moiety, have also been successfully applied. mdpi.com

Reagents: The most common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.com

Representative Catalytic Systems for Enantioselective Fluorination of β-Keto Esters

| Catalyst Type | Chiral Ligand/Catalyst | Metal (if any) | Fluorinating Agent | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Metal Catalyst | TADDOL | Ti | Selectfluor® | Acyclic β-Keto Ester | 62-90% | mdpi.comresearchgate.net |

| Metal Catalyst | (S,S)-Nap-(R,R)-Box | Cu(II) | NFSI | Acyclic β-Keto Ester | 70% | mdpi.com |

| Metal Catalyst | Perfluorinated Binaphthyl Phosphate | Sc | NFPY-OTf | β-Keto Ester | up to 88% | elsevierpure.com |

| Phase-Transfer Catalyst | Cinchonine-derived Quaternary Ammonium Salt | - | NFSI | β-Keto Ester | Good to moderate | nih.gov |

The asymmetric reduction of the ketone moiety in fluorinated β-keto esters, such as this compound, is a direct and highly relevant pathway to valuable chiral building blocks like ethyl 3,3-difluoro-2-hydroxybutanoate. This transformation establishes a new stereocenter at the hydroxyl-bearing carbon.

Prominent strategies for this reduction include:

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), are highly effective for the asymmetric reduction of keto esters. researchgate.net These biocatalysts can exhibit exceptional enantio- and diastereoselectivity. For α-substituted substrates, dynamic kinetic resolution processes are often employed, where the starting racemic keto ester is converted into a single stereoisomer of the product alcohol in high yield and optical purity. researchgate.net Engineered microorganisms have been developed to express specific KREDs, enabling efficient and scalable reductions. researchgate.net

Catalytic Asymmetric Hydrogenation: Transition metal complexes with chiral ligands are a mainstay for the asymmetric hydrogenation of β-keto esters. Iridium-based catalysts, in particular, when paired with chiral ferrocenyl P,N,N-ligands, have demonstrated the ability to reduce a wide variety of β-keto esters to their corresponding β-hydroxy esters with excellent enantioselectivities, often up to 95% ee. rsc.org

Examples of Asymmetric Reduction of β-Keto Esters

| Method | Catalyst/Enzyme | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalysis (DYRKR) | Ketoreductases (KREDs) | Racemic α-Fluoro-β-keto esters | α-Fluoro-β-hydroxy esters | High | researchgate.net |

| Asymmetric Hydrogenation | Ir-complex with chiral ferrocenyl P,N,N-ligand | β-Keto esters | β-Hydroxy esters | up to 95% | rsc.org |

Fluorinated β-keto esters are versatile precursors in various carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures with high stereocontrol.

Asymmetric Reformatsky Reaction: This reaction involves the addition of an organozinc enolate, derived from an α-halo ester, to a carbonyl compound. Significant progress has been made in developing asymmetric variants using fluorinated reagents like ethyl bromodifluoroacetate and ethyl iododifluoroacetate. le.ac.ukbeilstein-journals.org In a one-step protocol, diethylzinc (B1219324) can promote the reaction with aromatic ketones at low temperatures in the presence of a chiral ligand, affording chiral α,α-difluoro-β-hydroxy esters in high yields (62-90%) and excellent enantiomeric excesses (81-91%). le.ac.uk

Asymmetric Robinson Annulation: The Robinson annulation is a classic method for forming six-membered rings. One-pot procedures combining fluorination with an asymmetric Robinson annulation have been developed to synthesize chiral fluorinated cyclohexenones. mdpi.comresearchgate.net In a typical sequence, a β-ketoester is first fluorinated using a reagent like SelectFluor™. mdpi.com Subsequently, an organocatalyst, such as a cinchona alkaloid-derived primary amine, is introduced along with a Michael acceptor (e.g., a chalcone) to initiate the asymmetric annulation cascade. mdpi.comresearchgate.net This powerful strategy allows for the creation of products with two or three stereocenters in high yields and with outstanding stereoselectivity. mdpi.com

Asymmetric Robinson Annulation of an α-Fluoro-β-ketoester

| Catalyst | Additive | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Cinchona Alkaloid Amine (cat-1, 20 mol%) | CF₃C₆H₄CO₂H | Fluorinated Cyclohexenone | 89% | 9:1 | 99% | mdpi.com |

Computational Chemistry and Spectroscopic Characterization

Computational methods provide indispensable tools for understanding the intrinsic properties of fluorinated compounds and for rationalizing the outcomes of complex chemical reactions.

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the electronic properties of fluorinated keto esters. nih.govnih.gov These studies provide insight into how the presence of fluorine atoms influences molecular structure and reactivity.

Key areas of investigation include:

Reactivity of the Carbonyl Group: The introduction of electron-withdrawing fluorine atoms at the α- or β-position significantly increases the electrophilicity of the carbonyl carbon. Quantum mechanical studies on fluorinated ketones have shown that this enhanced reactivity is related to the susceptibility of the ketone to nucleophilic attack, which is crucial for its behavior in reactions and as an enzyme inhibitor. nih.gov

Analysis of Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to predict a molecule's reactivity. A lower LUMO energy, typical for fluorinated ketones, indicates a greater susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For a molecule like this compound, these maps would clearly show a highly electrophilic region around the two carbonyl carbons, guiding predictions about regioselectivity in reactions.

Understanding the mechanism of a reaction, especially an asymmetric one, is key to optimizing it. Transition state modeling is a computational technique used to locate the transition state structures for a given reaction pathway. By calculating the relative energies of different transition states, chemists can predict which reaction pathway is favored and, therefore, which product stereoisomer will be predominantly formed. mdpi.comnih.gov

For asymmetric transformations involving fluorinated keto esters, transition state modeling can:

Rationalize Stereoselectivity: In catalyst-controlled reactions, models can show how the chiral catalyst and the substrate interact in the transition state. For example, in an asymmetric fluorination, modeling can reveal why the fluorinating agent preferentially attacks one face of the enolate over the other, leading to the observed enantioselectivity. mdpi.com

Explain Ligand Effects: When comparing different chiral ligands for a metal-catalyzed reaction, transition state calculations can explain why certain ligands provide higher enantiomeric excess by showing which ligand creates a larger energy difference between the competing diastereomeric transition states. nih.gov

Guide Catalyst Design: By understanding the key interactions in the transition state that control stereoselectivity, chemists can rationally design new, more effective catalysts for a desired transformation.

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

The precise structural and conformational elucidation of this compound relies on a suite of advanced spectroscopic techniques. Due to the molecule's complexity, featuring two carbonyl groups and a difluorinated stereocenter, a multi-pronged analytical approach is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for analysis.

¹⁹F NMR: This is the most direct method for observing the fluorine environments. The chemical shift and coupling constants provide invaluable information about the electronic environment and through-bond or through-space interactions with nearby protons or carbon atoms.

¹H and ¹³C NMR: These spectra reveal the carbon-hydrogen framework of the ethyl ester and methyl groups. The chemical shifts of the carbonyl carbons (C2 and C3) are particularly diagnostic, indicating their highly electrophilic nature, which is intensified by the adjacent fluorine atoms.

2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to definitively assign proton and carbon signals and to establish connectivity across the molecule, including through the quaternary difluorinated carbon.

Computational Analysis complements experimental data. Density Functional Theory (DFT) calculations are employed to model the molecule's potential energy surface and identify low-energy conformers. The rotation around the C2-C3 and C3-C4 bonds leads to various staggered and eclipsed conformations. libretexts.org Theoretical calculations of NMR chemical shifts and coupling constants for these stable conformers can then be compared with experimental values to determine the predominant conformation in solution. sigmaaldrich.com

Vibrational Spectroscopy (Infrared and Raman) provides information on the functional groups. The characteristic stretching frequencies of the C=O (ester and ketone) and C-F bonds are sensitive to the local electronic and conformational environment.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Nucleus/Group | Expected Chemical Shift (ppm) / Frequency (cm⁻¹) | Key Features and Information |

| ¹H NMR | CH₃ (ethyl) | ~1.3 | Triplet, coupled to OCH₂ |

| OCH₂ (ethyl) | ~4.3 | Quartet, coupled to CH₃ | |

| CH₃ (acetyl) | ~2.4 | Triplet, coupled to the two ¹⁹F nuclei | |

| ¹³C NMR | C1 (ester C=O) | ~160-165 | Influenced by electronegative oxygen and C2 |

| C2 (keto C=O) | ~185-195 | Highly deshielded due to fluorine and oxygen | |

| C3 (CF₂) | ~115-125 | Triplet due to C-F coupling | |

| C4 (CH₃) | ~25-30 | Quartet due to C-F coupling | |

| ¹⁹F NMR | CF₂ | Varies | Quartet, coupled to the adjacent CH₃ protons |

| IR Spec. | C=O Stretch | 1720-1780 | Two distinct bands for ketone and ester carbonyls |

| C-F Stretch | 1000-1200 | Strong, characteristic absorptions |

Interdisciplinary Research Directions

The unique structural motifs of this compound position it at the crossroads of several interdisciplinary research fields, promising novel applications and synthetic strategies.

Bio-inspired Catalysis in Fluorinated Systems

The field of bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes for chemical transformations. numberanalytics.com For fluorinated systems, this approach is particularly compelling. While nature rarely utilizes fluorine, researchers have developed artificial metalloenzymes and biomimetic catalysts, such as manganese-porphyrin complexes, capable of performing challenging fluorination reactions. rsc.orgresearchgate.net

These bio-inspired catalysts could potentially be used for:

Asymmetric Transformations: Creating chiral centers by reacting substrates like this compound with nucleophiles in the presence of a chiral bio-inspired catalyst.

Selective C-H Functionalization: While the target molecule lacks easily activated C-H bonds for fluorination, the principles learned from bio-inspired C-H fluorination catalysts could be applied to other transformations of fluorinated building blocks. rsc.org

Harnessing Fluorinases: The discovery of fluorinase enzymes, which naturally form C-F bonds, opens a futuristic avenue for the biocatalytic synthesis of complex organofluorine compounds. numberanalytics.comnumberanalytics.com Directed evolution could be used to tailor these enzymes to accept difluorinated substrates and perform specific synthetic operations. numberanalytics.com

The integration of difluorinated α-keto esters into bio-inspired catalytic systems represents a frontier in creating structurally complex and biologically relevant fluorinated molecules with high precision.

Integration with Flow Chemistry and Automated Synthesis for Fluorinated Compounds

The synthesis of many organofluorine compounds involves hazardous reagents (like elemental fluorine or hydrogen fluoride) and highly exothermic reactions. vapourtec.com Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch vessels, offers significant advantages in this context. researchgate.netnih.gov

Key Advantages of Flow Chemistry for Fluorinated Compounds:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, and superior heat exchange prevents thermal runaways. nih.gov

Precise Reaction Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and selectivities. researchgate.net

Automation: Flow systems are readily automated, allowing for the efficient and reproducible synthesis of compound libraries and for on-demand production, which is particularly crucial for short-lived radiotracers used in PET imaging. osti.gov

Telescoped Synthesis: Multiple reaction steps can be performed sequentially in a continuous line, eliminating the need for isolation and purification of intermediates, which saves time and reduces waste. vapourtec.com

The production of this compound and its derivatives could be significantly improved by adopting flow chemistry, enabling safer handling of fluorinating agents and facilitating multi-step transformations into more complex molecules in an automated fashion. up.ac.za

Table 2: Comparison of Batch vs. Flow Synthesis for Fluorinated Compounds

| Feature | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with hazardous reagents and exotherms. | Inherently safer due to small reactor volumes. nih.gov |

| Heat Transfer | Limited by surface area-to-volume ratio. | Excellent, enabling precise temperature control. researchgate.net |

| Scalability | Often requires re-optimization ("scale-up issues"). | Scaled by running for longer or in parallel ("scale-out"). |

| Control | Less precise control over mixing and temperature. | High precision over reaction parameters. nih.gov |

| Automation | Difficult to fully automate multi-step processes. | Readily integrated with automated systems. osti.gov |

Structure-Reactivity Relationships in Difluorinated α-Keto Ester Systems

The chemical behavior of this compound is dominated by the powerful electron-withdrawing effects of the two fluorine atoms and the two carbonyl groups. This electronic arrangement dictates its reactivity.

Electrophilicity: The carbon atoms of both the ketone (C2) and the ester (C1) carbonyls are highly electrophilic and thus susceptible to nucleophilic attack. The gem-difluoro group at C3 significantly enhances the electrophilicity of the adjacent C2 ketone.

Non-enolizable α-Position: Unlike typical β-keto esters, this compound is non-enolizable at the C3 position because it lacks an α-proton. This prevents reactions that proceed via an enolate at this position and channels its reactivity towards nucleophilic additions at the carbonyl carbons. rsc.org

Reactivity Compared to Analogues: Studies on similar structures, such as ethyl 3-(diethoxyphosphoryl)-3,3-difluoro-2-oxopropionate, have shown that they are less reactive towards certain nucleophiles than their trifluoromethyl analogues. researchgate.net This suggests a nuanced relationship where the presence of three fluorine atoms in a -CF₃ group provides a greater driving force for addition reactions compared to the -CF₂- group in this compound, likely due to the slightly lower cumulative inductive effect and greater steric hindrance of the larger ethyl ester group.

The molecule serves as a versatile electrophilic building block, capable of reacting with a wide range of nucleophiles (e.g., organometallics, amines, thiols) at its carbonyl centers to introduce the valuable difluoroethyl fragment into larger, more complex structures.

Future Perspectives in Fluorinated Building Block Chemistry

The role of fluorine in medicinal chemistry and materials science is well-established and continues to expand. The future of the field lies in moving beyond simple fluorinated aromatic rings towards more diverse and structurally complex fluorinated motifs. tandfonline.comtandfonline.com

Key Future Trends:

Increased Structural Complexity: There is a growing demand for sp³-rich, stereochemically defined fluorinated building blocks. tandfonline.com Molecules like this compound are valuable starting points for creating such complex aliphatic and heterocyclic systems.

Novel Synthetic Methodologies: The development of new catalytic methods, including photoredox and electrochemical approaches, will be crucial for accessing novel fluorinated chemotypes. rsc.org These methods promise more efficient and selective ways to incorporate fluorine and fluoroalkyl groups.

Late-Stage Functionalization vs. Building Block Approach: While late-stage fluorination is a powerful tool, the synthetic strategy using pre-functionalized fluorinated building blocks remains a dominant and practical approach in drug discovery. tandfonline.comnih.gov Versatile and reactive building blocks are therefore essential.

New Applications: The exploration of fluorinated compounds is expanding into new areas like materials for energy storage, advanced polymers, and nanotechnology, where the unique properties of fluorine can be leveraged. youtube.com

This compound and related difluorinated α-keto esters are poised to be important players in this future, providing a gateway to a wide range of functionalized molecules that meet the demand for greater chemical diversity and complexity in fluorinated systems.

Q & A

Q. What are the standard synthetic routes for Ethyl 3,3-difluoro-2-oxobutanoate, and how are reaction conditions optimized?

this compound is typically synthesized via fluorination of β-keto esters using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. A key step involves substituting hydroxyl or carbonyl groups with fluorine atoms under anhydrous conditions. Optimization includes temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric adjustments to minimize side reactions like over-fluorination. Reaction progress is monitored via TLC or F NMR to track fluorine incorporation .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on multimodal analysis:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., ethyl ester signals at δ 1.2–1.4 ppm), while F NMR confirms difluoro substitution (δ -100 to -120 ppm).

- X-ray Crystallography : Resolves spatial arrangement of fluorine atoms and ester groups, critical for verifying stereoelectronic effects .

- HRMS : Validates molecular weight (C₆H₈F₂O₃, theoretical 178.04 g/mol) and isotopic patterns.

Q. What safety precautions are essential when handling this fluorinated ester?

While not classified as highly hazardous, fluorinated compounds require precautions:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential volatile byproducts (e.g., HF).

- Store at room temperature in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. How do the 3,3-difluoro and 2-oxo groups influence reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing difluoro group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions). Computational studies (DFT) show fluorine’s inductive effects lower the LUMO energy of the keto group by ~1.5 eV, accelerating reactions like aldol condensations. Conversely, steric hindrance from fluorines may reduce regioselectivity in some cases .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in C NMR or IR spectra often arise from tautomerism (keto-enol) or solvent effects. Mitigation includes:

- Variable Temperature NMR : Suppresses enolization by cooling to -40°C.

- Deuterated Solvent Screening : DMSO-d₆ stabilizes enol forms, while CDCl₃ favors keto forms.

- Cross-Validation with X-ray : Absolute structural assignments via crystallography .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this ester?

Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., cinchona alkaloids) can induce chirality. For example, Michael additions to the α,β-unsaturated keto intermediate achieve >90% ee with thiourea catalysts. Chiral HPLC (e.g., Chiralpak IA) separates enantiomers, monitored by polarimetry .

Q. What computational models predict the compound’s behavior in enzyme binding studies?

Molecular docking (AutoDock Vina) and MD simulations assess interactions with target enzymes (e.g., esterases). Fluorine’s hydrophobic and electrostatic properties are parameterized using force fields like AMBER. Key metrics include binding energy (ΔG) and fluorine-protein halogen bonds (distance <3.3 Å) .

Methodological Challenges

Q. How is stability ensured during long-term storage or under catalytic conditions?

Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials with molecular sieves. In catalytic reactions (e.g., Pd-mediated cross-coupling), fluorinated esters are prone to defluorination above 80°C; thus, low-temperature protocols (<50°C) are preferred .

Q. What are the limitations of fluorinated analogs in bioactivity assays?

While fluorine improves metabolic stability, its strong C-F bonds may reduce biodegradability, leading to false negatives in cytotoxicity screens. Counterstrategies include isotopic labeling (F) for PET tracking or using fluorinated metabolites as internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.